N-Nonyl-N'-octylthiourea
Description
N-Nonyl-N'-octylthiourea is a thiourea derivative characterized by two distinct alkyl substituents: a nonyl group (C₉H₁₉) and an octyl group (C₈H₁₇). Thioureas, in general, are organosulfur compounds with the formula (R¹R²N)(R³R⁴N)C=S, where R groups can vary widely, influencing their chemical and biological properties.
The nonyl and octyl groups in the target compound likely modulate its steric and electronic profiles, affecting interactions with biological targets or materials.
Properties
CAS No. |
62552-17-4 |
|---|---|
Molecular Formula |
C18H38N2S |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1-nonyl-3-octylthiourea |
InChI |
InChI=1S/C18H38N2S/c1-3-5-7-9-11-13-15-17-20-18(21)19-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H2,19,20,21) |
InChI Key |
BVEXOHODEKPDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonyl-N’-octylthiourea typically involves the reaction of nonylamine and octylamine with thiourea. The reaction is carried out in an aqueous medium, often under reflux conditions. The general procedure involves mixing the amines with thiourea in the presence of a suitable solvent, such as ethanol, and heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of N-Nonyl-N’-octylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Nonyl-N’-octylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The nonyl and octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various alkyl or aryl thiourea derivatives.
Scientific Research Applications
N-Nonyl-N’-octylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of lubricants and as an additive in the production of polymers
Mechanism of Action
The mechanism of action of N-Nonyl-N’-octylthiourea involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Alkyl vs. Aromatic Substituents
- N-Nonyl-N'-octylthiourea: Features two linear alkyl chains (C₉ and C₈).
- N-Benzoyl-N′-4-cyanophenyl thiourea (): Incorporates aromatic (benzoyl) and electron-withdrawing (cyano) groups. These substituents enable redox activity, as demonstrated by cyclic voltammetry (CV) curves showing distinct reduction potentials for nitro (-0.8 V) and cyano (-1.2 V) groups .
- N-Allyl-N'-(4-chlorophenyl)thiourea () : Combines an allyl group with a chlorophenyl ring. The chlorine atom introduces electronegativity, affecting hydrogen-bonding interactions and metal-binding affinity .
Hybrid Substituents
- N-(4-Hydroxy-3-methoxybenzyl)-N'-octylthiourea (): Merges a phenolic moiety (hydroxy-methoxybenzyl) with an octyl chain. The polar hydroxyl group facilitates hydrogen bonding, critical for receptor agonism in capsaicin-like analgesics .
Physicochemical Properties
Analgesic Potential
Antimicrobial and Metal-Binding Properties
- N-Benzoyl/4-nitrobenzoyl thioureas () : Demonstrated antibacterial activity against Gram-positive bacteria (MIC = 8–32 µg/mL) due to the nitro group’s electron-deficient nature, enhancing interactions with microbial enzymes .
- N-Allyl-N'-(4-chlorophenyl)thiourea : The chlorophenyl group enhances metal chelation, useful in extracting heavy metals like Cu²⁺ (log K = 5.2) .
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